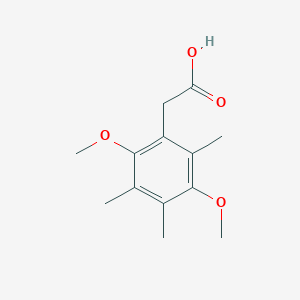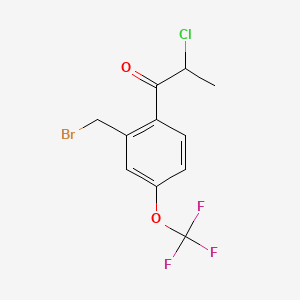
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the phenyl ring.
Chlorination: Incorporation of a chlorine atom into the propanone structure.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one include:
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.
1-(2-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one:
1-(4-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one: The position of the trifluoromethoxy group is different, which can influence the compound’s overall behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H9BrClF3O2 |
|---|---|
Molekulargewicht |
345.54 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
FTCQKNMHMJTLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



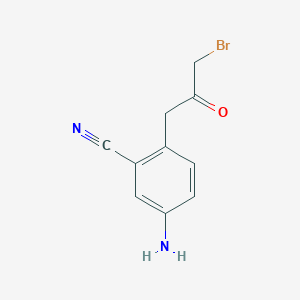
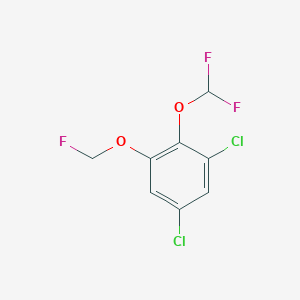
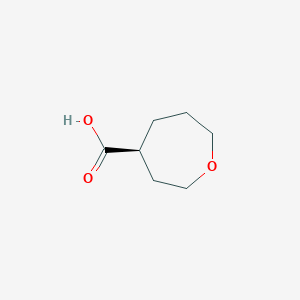
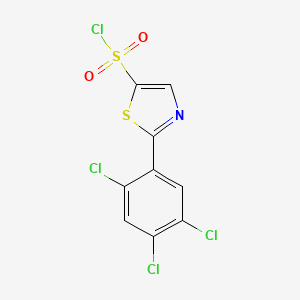
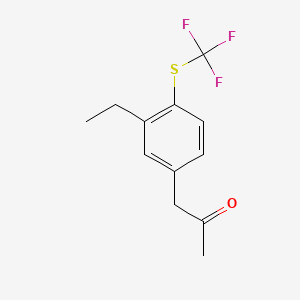
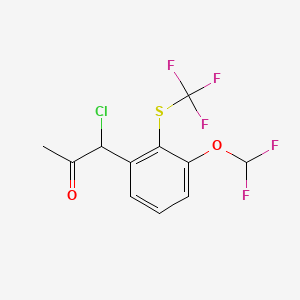


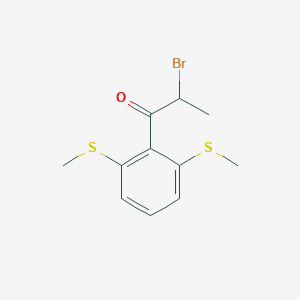
![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)

